molecular formula C22H19N5O4 B11395228 1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11395228
M. Wt: 417.4 g/mol
InChI Key: XMMVUHAQEXHZOD-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, an oxadiazole ring, and aromatic substituents, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps. The process begins with the preparation of the pyridazine core, followed by the introduction of the oxadiazole ring and the aromatic substituents. Common reagents used in these reactions include ethyl 4-aminobenzoate, 4-methylbenzoyl chloride, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide stands out due to its combination of a pyridazine ring and an oxadiazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C22H19N5O4

Molecular Weight

417.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C22H19N5O4/c1-3-30-17-10-8-16(9-11-17)27-13-12-18(28)20(24-27)22(29)23-21-19(25-31-26-21)15-6-4-14(2)5-7-15/h4-13H,3H2,1-2H3,(H,23,26,29)

InChI Key

XMMVUHAQEXHZOD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NON=C3C4=CC=C(C=C4)C

Origin of Product

United States

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